molecular formula C11H15NO3 B089408 alpha-Propyldopacetamide CAS No. 154-62-1

alpha-Propyldopacetamide

Cat. No.: B089408
CAS No.: 154-62-1
M. Wt: 209.24 g/mol
InChI Key: GDXQWRJYXZXWMT-UHFFFAOYSA-N
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Description

alpha-Propyldopacetamide is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol It is characterized by the presence of a valeramide group attached to a dihydroxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Propyldopacetamide typically involves the amidation of 3,4-dihydroxyphenylacetic acid with valeric acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, with the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale amidation reactions using optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

alpha-Propyldopacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

alpha-Propyldopacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of alpha-Propyldopacetamide involves its interaction with various molecular targets and pathways. The compound’s dihydroxyphenyl group allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

alpha-Propyldopacetamide is unique due to the combination of its dihydroxyphenyl and valeramide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a variety of reactions and interact with multiple molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXQWRJYXZXWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934892
Record name 2-(3,4-Dihydroxyphenyl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154-62-1
Record name α-Propyldopacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroxyphenylvaleramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydroxyphenyl)valeramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(3,4-DIHYDROXYPHENYL)VALERAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G4GVP38EC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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